7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a purine dione group, which is a type of nitrogen-containing heterocycle, and a benzo[d]thiazole group, which is another type of heterocycle containing sulfur and nitrogen .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the thiazole ring in the benzo[d]thiazole group could potentially undergo reactions at the sulfur or nitrogen atoms .
Scientific Research Applications
Synthetic Methodologies and Derivative Synthesis
Researchers have developed synthetic methodologies for purine derivatives, demonstrating the chemical versatility and potential of these compounds for further pharmaceutical exploration. For instance, the study by Gobouri (2020) introduced new purineselenyl derivatives, highlighting advanced synthetic routes for purine-based compounds. Similarly, Khaliullin and Klen (2009) presented a novel procedure for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, showcasing the adaptability of purine scaffolds for generating diverse molecular structures (Gobouri, 2020); (Khaliullin & Klen, 2009).
Mechanism of Action
- LasB is involved in quorum sensing, a communication system that allows bacteria to coordinate behaviors such as biofilm formation, virulence production, and pathogenesis .
- As a result, bacterial communication is impaired, leading to reduced virulence and biofilm formation .
- Downstream effects include decreased expression of virulence factors and reduced bacterial colonization due to disrupted biofilm formation .
Target of Action
Mode of Action
- inhibits LasB by binding to its active site.
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed after administration. It distributes throughout the body, reaching target tissues. Metabolized by liver enzymes. Eliminated primarily through urine and feces.
Result of Action
Action Environment
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S2/c1-3-26-8-10-27(11-9-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-31-21-22-14-6-4-5-7-15(14)32-21/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAGMAXXAPIIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.